tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate
Description
tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate is a carbamate derivative featuring a tert-butyl protecting group, a methylene linker, and a 4-chlorophenylcarbamoyl moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules targeting parasitic and bacterial infections. Its structure enables selective reactivity, making it a key precursor in multi-step synthetic pathways. For instance, it serves as a building block in reductive amination and benzoylation reactions to generate inhibitors of Trypanosoma brucei and antiplasmodial agents .
Properties
IUPAC Name |
tert-butyl N-[2-(4-chloroanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPXOQOYORVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:
tert-Butyl carbamate+4-chlorophenyl isocyanate→tert-butyl N-[(4-chlorophenyl)carbamoyl]methylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the 4-chlorophenyl moiety is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-chlorophenylamine and tert-butyl carbamate .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable carbamate linkages makes it a valuable tool for probing the active sites of enzymes .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the 4-chlorophenyl group is known to enhance the biological activity of certain drugs, making this compound a valuable intermediate in drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate linkages with the active site residues. This inhibition can affect various biochemical pathways, depending on the enzyme targeted . The presence of the 4-chlorophenyl group enhances the binding affinity of the compound to its molecular targets, contributing to its potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tert-butyl carbamate scaffold is highly modular, with variations in substituents significantly altering physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison of tert-Butyl Carbamate Derivatives
*Note: Molecular weight calculated based on formula C₁₃H₁₆ClN₂O₃.
Key Findings:
Substituent Effects on Reactivity :
- The 4-chlorophenyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., benzoylation in ). In contrast, the 4-hydroxyphenyl derivative () exhibits hydrogen-bonding capacity, influencing crystallinity but reducing electrophilic reactivity.
- Methanesulfonyl () and carbamothioyl () substituents introduce steric bulk and polarity, altering solubility and metabolic stability.
Biological Activity: The target compound’s 4-chlorophenyl moiety is critical for antiparasitic activity, as seen in Trypanosoma brucei inhibitors (). Analogues with 3-chlorophenyl or trifluoromethyl groups () show improved binding to microbial targets due to enhanced lipophilicity and electron-withdrawing effects.
Stability and Handling :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting 4-chlorophenylcarbamoylmethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydroxide) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with reaction temperatures typically maintained at 0–25°C to minimize side reactions .
- Optimization : Yield improvements (>80%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and using slow reagent addition to prevent aggregation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C) and the 4-chlorophenyl moiety (aromatic protons at δ 7.2–7.4 ppm).
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 325.12 for CHClNO) .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction reveals bond angles and hydrogen-bonding networks, as seen in related tert-butyl carbamates .
Q. What are the primary functional groups influencing its reactivity?
- Key Groups :
- tert-butyl carbamate : Acts as a protective group, stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane).
- 4-chlorophenylcarbamoyl : Participates in electrophilic substitution (e.g., nitration) or nucleophilic displacement of the chlorine atom.
- Methyl linker : Enhances steric flexibility for downstream derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
